11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound featuring a pyridine ring, a trimethoxyphenyl group, and a hexahydro-dibenzo-diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde as a starting material, which undergoes a series of reactions to introduce the trimethoxyphenyl group into the molecule.
Formation of the Hexahydro-dibenzo-diazepinone Core: This core structure is typically formed through cyclization reactions, which may involve the use of reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, leading to altered cellular signaling and function.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects.
Pathway Modulation: The compound can influence various cellular pathways, such as apoptosis, cell cycle regulation, and inflammation.
Comparison with Similar Compounds
11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:
Colchicine: Both compounds contain the trimethoxyphenyl group, but colchicine has a different core structure and is primarily used as an anti-gout agent.
Podophyllotoxin: Similar to colchicine, podophyllotoxin also contains the trimethoxyphenyl group and is used for treating genital warts.
Combretastatin: This compound shares the trimethoxyphenyl group and is known for its anti-cancer properties, particularly in targeting microtubules.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
6-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H27N3O4/c1-32-23-14-18(15-24(33-2)27(23)34-3)17-12-21-25(22(31)13-17)26(16-8-10-28-11-9-16)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,17,26,29-30H,12-13H2,1-3H3 |
InChI Key |
HRVLEZPULQITFY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2 |
Origin of Product |
United States |
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